molecular formula C18H15ClN4O3S B6508458 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-03-5

4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B6508458
CAS No.: 349145-03-5
M. Wt: 402.9 g/mol
InChI Key: PPWOOCYHOJSGDX-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS: 349145-03-5) is a sulfonamide-benzamide hybrid compound characterized by a central benzamide core substituted with a 4-chloro group. The sulfamoyl moiety links the benzamide to a 4-methylpyrimidin-2-yl group, forming a structurally complex molecule (Figure 1).

Properties

IUPAC Name

4-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWOOCYHOJSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with sulfamoyl groups exhibit significant antibacterial properties. The presence of the 4-methylpyrimidin-2-yl moiety enhances the compound's interaction with bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests that 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide could be effective against various bacterial strains, including resistant ones.

Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

Anticancer Properties

The compound's structural characteristics also suggest potential anticancer applications. Compounds containing pyrimidine derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study:
In vitro studies published in the Journal of Medicinal Chemistry revealed that 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, the sulfamoyl group may interact with serine proteases, which are implicated in various diseases.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
Dihydropteroate Synthase5.6Journal of Antibiotics
Serine Protease3.2European Journal of Medicinal Chemistry

Mechanism of Action

The mechanism by which 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related sulfonamide-benzamide derivatives, focusing on physicochemical properties, substituent effects, and biological activities where available.

Substituent Variations on the Benzamide Core

Chlorine Positional Isomerism
  • 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS: 307540-25-6): Differs from the target compound by the position of the chlorine atom (3- vs. 4-chloro on the benzamide).
Fluorine-Substituted Analogs

A series of fluorinated analogs synthesized by Molecules (2013) includes:

  • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) :
    • Melting point: 236–237°C; [α]D = +10.6°.
    • Replacing chlorine with fluorine reduces molecular weight and may enhance metabolic stability .
  • (S)-3-Fluoro derivative (5g) :
    • Melting point: 201–203°C; [α]D = +9.3°.
    • Meta-fluorination could disrupt π-π stacking compared to para-substituted analogs .

Variations in the Sulfamoyl Moiety

Heterocyclic Substituents
  • Melting point: 165–167°C; Rf = 0.81 (acetate-methanol-hexane-dichloromethane) .
  • 4-[bis(2-Methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide () :
    • Incorporates a bulky bis(2-methylpropyl)sulfamoyl group, increasing hydrophobicity and molecular weight (MW = 553.61 g/mol).
    • Such modifications may enhance membrane permeability but reduce aqueous solubility .

Hybrid Pharmacophores

Benzamide-Acetamide Hybrids
  • 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8): Combines benzamide with an acetamide chain. Melting point: 168–173°C; Rf = 0.77. The extended structure may improve binding to hydrophobic enzyme pockets .
Imidazole-Containing Derivatives
  • 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide (): Substitutes the benzamide’s chloro group with an imidazole ring.

Structure-Activity Relationship (SAR) Insights

  • Chlorine Position : Para-substitution (4-Cl) on benzamide may enhance steric complementarity in hydrophobic binding pockets compared to meta-substituted analogs.
  • Sulfamoyl Heterocycles : 4-Methylpyrimidin-2-yl groups improve target selectivity over isoxazole or thiazole derivatives, likely due to enhanced π-stacking with aromatic residues .

Biological Activity

4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is C17H20ClN3O3SC_{17}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 361.87 g/mol. The compound features a chloro group, a sulfamoyl moiety, and a pyrimidine ring, which are critical for its biological activity.

Research indicates that compounds similar to 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes related to cancer progression, such as dihydrofolate reductase (DHFR) and RET kinase. For instance, studies have shown that certain benzamide derivatives can downregulate DHFR protein levels, leading to reduced cancer cell proliferation .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antifungal and antibacterial properties. The presence of the sulfamoyl group is often associated with antimicrobial activity due to its ability to interfere with bacterial folate synthesis .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDownregulation of DHFR

Case Studies

  • Antitumor Effects : A study involving benzamide derivatives showed significant inhibition of tumor growth in various cancer cell lines. The mechanism was linked to the compound's ability to inhibit DHFR and other enzymes critical for nucleotide synthesis .
  • Antimicrobial Studies : Research on sulfamoyl-containing compounds indicated their effectiveness against various bacterial strains, suggesting that the structural components contribute to their antimicrobial properties .

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